molecular formula C15H18N4O4 B14437035 Asparaginyl-Tryptophan CAS No. 74105-03-6

Asparaginyl-Tryptophan

Cat. No.: B14437035
CAS No.: 74105-03-6
M. Wt: 318.33 g/mol
InChI Key: RGGVDKVXLBOLNS-JQWIXIFHSA-N
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Description

Asparaginyl-Tryptophan is a dipeptide composed of the amino acids asparagine and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asparaginyl-Tryptophan typically involves the coupling of asparagine and tryptophan using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Asparaginyl-Tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

    Reduction: Reduction reactions may target the amide bonds or side chains of the amino acids.

    Substitution: Substitution reactions can occur at the side chains of asparagine or tryptophan, leading to modified derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while substitution reactions can produce various modified peptides with altered functional groups.

Scientific Research Applications

Asparaginyl-Tryptophan has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and stability.

    Biology: this compound is investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Research explores its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological effects.

    Industry: It is utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Asparaginyl-Tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and modulating biological processes. For instance, the tryptophan residue may interact with aromatic amino acid-binding sites, while the asparagine residue can form hydrogen bonds with polar groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    Asparaginyl-Phenylalanine: Similar to Asparaginyl-Tryptophan but with phenylalanine instead of tryptophan.

    Asparaginyl-Tyrosine: Contains tyrosine in place of tryptophan, offering different chemical properties.

    Asparaginyl-Leucine: Features leucine, providing insights into the effects of hydrophobic residues.

Uniqueness

This compound is unique due to the presence of tryptophan, an aromatic amino acid with distinct chemical and biological properties. This uniqueness makes it valuable for studying specific interactions and reactions that are not possible with other dipeptides.

Properties

CAS No.

74105-03-6

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C15H18N4O4/c16-10(6-13(17)20)14(21)19-12(15(22)23)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1

InChI Key

RGGVDKVXLBOLNS-JQWIXIFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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